

Benchmarking of different C18 columns for Losartan impurity separation

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A Comparative Guide to C18 Columns for Losartan Impurity Separation

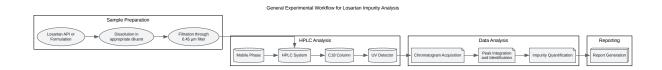
For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of impurities in active pharmaceutical ingredients (APIs) like Losartan are critical for ensuring drug safety and efficacy. The choice of a High-Performance Liquid Chromatography (HPLC) column is paramount in developing a robust and reliable analytical method. This guide provides a comparative overview of various C18 columns used for the separation of Losartan and its impurities, with supporting data from published studies.

Experimental Workflow for Losartan Impurity Analysis

The general workflow for analyzing Losartan and its impurities using HPLC is depicted below. This process begins with sample preparation, followed by chromatographic separation and data analysis to identify and quantify any impurities present.





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Caption: General Experimental Workflow for Losartan Impurity Analysis.

Comparison of C18 Columns for Losartan Impurity Separation

The following tables summarize the experimental conditions and performance of different C18 columns as reported in various studies. This data allows for a comparative assessment of their suitability for separating Losartan from its related substances.

Table 1: Chromatographic Conditions



Column Brand & Type	Dimensions	Mobile Phase	Elution Mode	Flow Rate (mL/min)	Detection Wavelength (nm)
ACCHROM ODS-C18[1] [2]	250 mm x 4.6 mm, 5 μm	A: 0.1% Phosphoric Acid in WaterB: Acetonitrile	Gradient	1.0	220
Agilent Zorbax Eclipse XDB C18[3]	150 mm x 4.6 mm, 5 μm	0.1% v/v Orthophosph oric Acid : Acetonitrile (55:45, v/v)	Isocratic	1.0	225
Hypersil BDS C18[4]	250 mm x 4.6 mm, 5 μm	Ammonium Dihydrogen Phosphate Buffer (pH 3.0): Acetonitrile (65:35, v/v)	Isocratic	1.5	254
Kromasil 100- 5C18[5]	250 mm x 4.6 mm, 5 μm	A: 0.1% Phosphoric Acid in WaterB: Acetonitrile	Gradient	Not Specified	220
Zorbax RR StableBond C18[6][7]	100 mm x 3.0 mm, 3.5 μm	Gradient Elution	Gradient	Not Specified	Not Specified (MS Detection)
Atlantis Premier BEH C18 AX[8]	Not Specified	Not Specified (for nitrosamine impurities)	Not Specified	Not Specified	Not Specified (MS Detection)



Nucleodur MN-C18[9] [10]	250 mm x 4.6 mm, 5 μm	0.02 M Phosphate Buffer (pH 4.0): Acetonitrile (55:45, v/v)	Isocratic	1.0	Excitation: 245 nm, Emission: 400 nm (Losartan) & 440 nm (Amlodipine)
Phenomenex, Inertsil ODS, YMC C18[11]	Not Specified	Methanol: Acetonitrile (50:50, v/v), pH 3.0	Isocratic	1.0	208
Conventional RP-C18[12]	75 mm x 4.6 mm, 3.5 μm	A: 0.02 M Ammonium Acetate (pH 7.2)B: Ethanol	Gradient	0.8	230

Table 2: Performance Data



Column Brand & Type	Key Performance Metrics
ACCHROM ODS-C18[1][2]	Good separation of Losartan and eleven related impurities and degradation products. Linear regression (r) > 0.9995. Average recovery rates between 97.00-103.00%.
Agilent Zorbax Eclipse XDB C18[3]	Retention time for Losartan was about 2.6 minutes. The method was validated for precision, linearity, specificity, accuracy, and ruggedness.
Hypersil BDS C18[4]	Tailing factor for the analyte peak was not more than 3.0. Relative standard deviation of replicate injections was not more than 2%. Good recoveries ranging from 98.9% to 101.5%.
Kromasil 100-5C18[5]	Successfully used for the analysis and isolation of two process-related impurities in Losartan drug substance.
Zorbax RR StableBond C18[6][7]	Enabled the separation and subsequent identification of known and unknown impurities, including N-methyl-2-pyrrolidone (NMP), using high-resolution mass spectrometry.
Atlantis Premier BEH C18 AX[8]	Demonstrated excellent performance in retaining highly polar nitrosamine impurities like NDMA, which can be challenging for standard C18 columns. Achieved a limit of quantitation (LOQ) of 0.5 ng/mL for nitrosamine impurities.
Nucleodur MN-C18[9][10]	Achieved successful simultaneous determination of Losartan and Amlodipine with good sensitivity.
Phenomenex, Inertsil ODS, YMC C18[11]	Among the evaluated columns, a C18 column was found to be ideal, providing good peak shape and resolution. The retention time for Losartan was approximately 3.0 minutes.



Conventional RP-C18[12]

A green HPLC method was developed for the determination of NDEA impurity in Losartan and Valsartan. Limits of detection and quantification for NDEA were 0.2 and 0.5 μg/mL, respectively.

Detailed Experimental Protocols

Below are detailed methodologies from selected studies to provide a deeper understanding of the experimental setups.

Method 1: ACCHROM ODS-C18 for Comprehensive Impurity Profiling[1][2]

- Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 μm)
- Mobile Phase A: 0.1% phosphoric acid in water
- Mobile Phase B: Acetonitrile
- Gradient Program: A gradient elution program was utilized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Detection: UV at 220 nm
- Key Application: This method was developed for the simultaneous quantitative determination
 of Losartan potassium and eleven of its related impurities and degradation products in a
 tablet formulation.

Method 2: Agilent Zorbax Eclipse XDB C18 for Rapid Analysis[3]

- Column: Agilent, Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm)
- Mobile Phase: A mixture of 0.1% v/v orthophosphoric acid and acetonitrile (55:45, v/v)



• Elution: Isocratic

Flow Rate: 1.0 mL/min

Detection: UV at 225 nm

 Key Application: This simple and rapid isocratic method was developed for the estimation of Losartan potassium in dissolution samples of immediate and sustained-release tablets.

Method 3: Hypersil BDS C18 for Assay and Stability Studies[4]

- Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (65:35, v/v)
- Elution: Isocratic
- Flow Rate: 1.5 mL/min
- Detection: UV at 254 nm
- Key Application: This method was validated for the assay of Losartan Potassium tablets and to evaluate the stability of the drug substance after stress testing.

Conclusion

The selection of an appropriate C18 column for Losartan impurity separation is dependent on the specific analytical goal. For comprehensive impurity profiling, a longer column with a gradient elution program, such as the ACCHROM ODS-C18, has been shown to be effective in separating a wide range of impurities. For rapid, routine quality control analysis, a shorter column with an isocratic method, like the Agilent Zorbax Eclipse XDB C18, can provide efficient results.

Furthermore, specialized columns like the Atlantis Premier BEH C18 AX are advantageous for the analysis of highly polar impurities such as nitrosamines. The Hypersil BDS C18 has demonstrated robustness for stability-indicating assays. Researchers should consider the



specific impurities of interest, desired analysis time, and available instrumentation when selecting a C18 column for Losartan impurity analysis. The data presented in this guide serves as a valuable starting point for method development and optimization.

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